molecular formula C16H19N3O5 B2375757 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1775492-68-6

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide

Cat. No. B2375757
CAS RN: 1775492-68-6
M. Wt: 333.344
InChI Key: QSEAJOCDCZNBTL-UHFFFAOYSA-N
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Description

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide” is a chemical compound with the formula C9H12N2O5 . It is a derivative of diazaspiro[4.5]decane .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane derivatives involves a domino reaction where unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This reaction forms three carbon–carbon bonds and involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of this compound includes a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The molecular weight of the compound is 228.20 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a domino reaction with highly regioselective C–C coupling and spiro scaffold steps .

Scientific Research Applications

Antihypertensive Activity

A study explored the synthesis and antihypertensive activity of a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally similar to the compound . These compounds were evaluated as antihypertensive agents in spontaneous hypertensive rats, focusing on different substituents and their effects on blood pressure and adrenergic receptor antagonism (Caroon et al., 1981).

Supramolecular Arrangements

Another study discussed the preparation and crystallographic analysis of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane. This work highlighted the role of substituents on the cyclohexane ring in influencing supramolecular arrangements, contributing to our understanding of the structural properties of such compounds (Graus et al., 2010).

Chemical Synthesis and Stereochemistry

Research on the synthesis and stereochemistry of related 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives provides insights into the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals (Chiaroni et al., 2000).

Antioxidant and Anti-inflammatory Properties

A study focused on novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, closely related to the compound of interest, evaluated their antioxidant and anti-inflammatory activities. This research contributes to the understanding of the potential therapeutic applications of such compounds (Koppireddi et al., 2013).

Neuroprotective Effects

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives revealed their inhibitory effect on neural Ca-uptake and their protective action against brain edema and memory and learning deficits. This indicates potential neuroprotective applications for similar compounds (Tóth et al., 1997).

Muscarinic Agonist Activity

A study synthesized spirooxazolidine-2,4-dione derivatives related to 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione and evaluated them as cholinergic agents, exploring their potential as muscarinic agonists (Tsukamoto et al., 1993).

Safety and Hazards

The compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Further safety and hazard information should be obtained from the relevant safety data sheets.

properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-23-12-4-2-11(3-5-12)17-13(20)10-19-14(21)16(18-15(19)22)6-8-24-9-7-16/h2-5H,6-10H2,1H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEAJOCDCZNBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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